1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
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Overview
Description
1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is a complex organic compound that features a pyrrolidine ring fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolidine ring followed by the introduction of the fluorophenyl group. The reaction conditions often involve the use of specific catalysts and reagents to ensure the correct stereochemistry and functional group placement. Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine and piperidine derivatives, such as:
- 1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-(1-hydroxyethyl)-3-methyl-4-hydroxypiperidine These compounds share structural similarities but may differ in their biological activities and applications. The unique combination of the fluorophenyl group and the pyrrolidine-piperidine scaffold in 1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide contributes to its distinct properties and potential uses .
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c17-11-1-3-12(4-2-11)20-14(21)9-13(16(20)23)19-7-5-10(6-8-19)15(18)22/h1-4,10,13H,5-9H2,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTRTANIEOWWSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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